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molecular formula C24H33ClN4O6 B8795227 VX-765

VX-765

Cat. No. B8795227
M. Wt: 509.0 g/mol
InChI Key: SJDDOCKBXFJEJB-UHFFFAOYSA-N
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Patent
US07109357B2

Procedure details

A solution of {1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester (0.12 g, 0.24 mmol) in ethanol (5 mL) was treated with 10% palladium hydroxide on carbon (0.05 g), was stirred under 1 atm hydrogen pressure for 4 h, was filtered through Celite and was evaporated. The crude intermediate was dissolved in dichloromethane (5 mL), and was treated with 4-amino-3-chlorobenzoic acid (0.04 g, 0.26 mmol), EDC (0.06 g, 0.29 mmol) and diisopropylethylamine (0.13 mL, 0.71 mmol) and was stirred at room temperature under nitrogen for 20 h. The reaction was diluted with ethyl acetate, was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 7:3 ethyl acetate hexanes provided 1-[2-(4-amino-3-chlorobenzoylamino)-3,3-dimethylbutyryl]pyrrolidine-2-carboxylic acid (2-ethoxy-5-oxo-tetrahydrofuran-3-yl)amide (0.08 g, 62% yield) as a colorless film. 1H-NMR (500 MHz, CDCl3) d 7.67 (d, J=2.0 Hz, 1H), 7.50 (m, 0.2H), 7.44 (dd, J=8.4, 2.0 Hz, 1.0H), 7.33 (d, J=8.0 Hz, 0.8H), 6.69 (d, J=8.4 Hz, 1H), 6.55 (d, J=9.2 Hz, 1H), 5.39 (d, J=5.2 Hz, 0.8H), 5.29 (s, 0.2H), 4.79 (d, J=9.4 Hz, 1H), 4.62 (m, 0.8H), 4.50 (m, 1.0H), 4.25 (m, 0.2H), 3.83 (m, 0.8H), 3.77 (m, 0.2H), 3.62 (m, 0.8H), 3.55 (m, 0.2H), 2.92 (m, 0.2H), 2.76 (dd, J=17.2, 8.4 Hz, 0.8H), 2.30 (m, 2H), 2.05 (m, 1H), 1.93 (m, 1.0H), 1.85 (m, 1H), 1.22 (t, J=7.1 Hz, 2.4H), 1.16 (t, J=7.1 Hz, 0.6H), 1.00 (s, 9H) ppm. 1H-NMR shows ˜8:2 syn:anti epimers. LC/MS (ES+): m/e=509.08 (M+H).
Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0.06 g
Type
reactant
Reaction Step Three
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=O)[NH:10][CH:11]([C:16]([N:18]1[CH2:22][CH2:21][CH2:20][CH:19]1[C:23](=[O:34])[NH:24][CH:25]1[CH2:29][C:28](=[O:30])[O:27][CH:26]1[O:31][CH2:32][CH3:33])=[O:17])[C:12]([CH3:15])([CH3:14])[CH3:13])C1C=CC=CC=1.[H][H].[NH2:38][C:39]1[CH:47]=[CH:46][C:42](C(O)=O)=[CH:41][C:40]=1[Cl:48].C(Cl)CCl.C(N(C(C)C)CC)(C)C>C(O)C.C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:32]([O:31][CH:26]1[CH:25]([NH:24][C:23]([CH:19]2[CH2:20][CH2:21][CH2:22][N:18]2[C:16](=[O:17])[CH:11]([NH:10][C:9](=[O:8])[C:42]2[CH:46]=[CH:47][C:39]([NH2:38])=[C:40]([Cl:48])[CH:41]=2)[C:12]([CH3:13])([CH3:15])[CH3:14])=[O:34])[CH2:29][C:28](=[O:30])[O:27]1)[CH3:33] |f:7.8.9|

Inputs

Step One
Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
Quantity
0.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC(C(C)(C)C)C(=O)N1C(CCC1)C(NC1C(OC(C1)=O)OCC)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.04 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)Cl
Name
Quantity
0.06 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude intermediate was dissolved in dichloromethane (5 mL)
WASH
Type
WASH
Details
was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2)
WASH
Type
WASH
Details
eluted with 7:3 ethyl acetate hexanes

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC1OC(CC1NC(=O)C1N(CCC1)C(C(C(C)(C)C)NC(C1=CC(=C(C=C1)N)Cl)=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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